

Borane Dimethylamine Complex: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Borane dimethylamine complex*

Cat. No.: *B1366329*

[Get Quote](#)

An In-depth Examination of the Molecular Structure, Bonding, and Physicochemical Properties of a Versatile Reducing Agent

Abstract

The **borane dimethylamine complex**, systematically named (dimethylamine)trihydroboron and often abbreviated as DMAB, is a stable, solid amine-borane adduct with significant utility in organic and inorganic synthesis. This technical guide provides a detailed exploration of the molecular structure of DMAB, delving into the nature of its coordinate covalent bond, its geometric parameters, and the spectroscopic features that define its architecture. The document further outlines the synthesis and characterization of the complex, offering insights into the experimental methodologies employed by researchers. Finally, a discussion of its reactivity and applications serves to contextualize the structural information within the broader landscape of chemical research and development. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important chemical entity.

Introduction

Borane-amine complexes are a class of compounds that have garnered considerable interest due to their stability and ease of handling compared to diborane gas. Among these, the **borane dimethylamine complex** ($(\text{CH}_3)_2\text{NH}\cdot\text{BH}_3$) stands out as a commercially available and cost-effective reagent.^[1] It serves as a versatile reducing agent in various chemical transformations,

including the reduction of aldehydes, ketones, and Schiff bases.[\[2\]](#)[\[3\]](#) Furthermore, DMAB finds application in electroless plating for the deposition of metals and alloys.[\[2\]](#)[\[3\]](#)

A thorough understanding of the molecular structure of DMAB is paramount to appreciating its reactivity and mechanism of action. The central feature of this complex is the dative or coordinate covalent bond between the Lewis basic nitrogen atom of dimethylamine and the Lewis acidic boron atom of borane. This interaction dictates the overall geometry and electronic properties of the molecule, which in turn influence its chemical behavior.

This guide will provide a detailed analysis of the molecular structure of **borane dimethylamine complex**, supported by experimental data and theoretical considerations.

Molecular Structure and Bonding

The **borane dimethylamine complex** is a molecule where a borane (BH_3) moiety is coordinated to a dimethylamine ($(\text{CH}_3)_2\text{NH}$) molecule. The molecular formula is $\text{C}_2\text{H}_{10}\text{BN}$, and it has a molecular weight of approximately 58.92 g/mol .[\[4\]](#)

The Boron-Nitrogen Dative Bond

The cornerstone of the **borane dimethylamine complex**'s structure is the coordinate covalent bond between the nitrogen atom of dimethylamine and the boron atom of borane. In this arrangement, the nitrogen atom, with its lone pair of electrons, acts as a Lewis base, donating electron density to the electron-deficient boron atom of borane, which acts as a Lewis acid. This donation results in the formation of a stable adduct.

The strength of this N-B bond is a critical factor in determining the reactivity of the complex.[\[5\]](#) A stronger bond leads to a more stable and less reactive complex. The nature of the substituents on the nitrogen atom influences this bond strength; in the case of dimethylamine, the two methyl groups are electron-donating, which increases the electron density on the nitrogen and facilitates a strong interaction with the boron atom.

Molecular Geometry

The formation of the N-B bond leads to a change in the geometry of both the borane and the amine components. The boron atom in free borane is trigonal planar (sp^2 hybridized), while in the complex, it adopts a tetrahedral geometry (sp^3 hybridized). Similarly, the nitrogen atom in

dimethylamine is trigonal pyramidal, and it retains a roughly tetrahedral geometry in the complex, with the B-N bond occupying one of the coordination sites.

The overall structure of the **borane dimethylamine complex** can be visualized as a distorted ethane-like molecule, with the B-N bond analogous to the C-C bond. The methyl groups and hydrogen atoms are arranged around the boron and nitrogen atoms in a staggered conformation to minimize steric hindrance.

Polymorphism

It is important to note that under certain conditions, particularly through dehydrocoupling reactions, the adduct of dimethylamine and borane can lead to the formation of dimethylaminoborane, with the formal composition $\text{N}(\text{CH}_3)_2\text{-BH}_2$.^[6] This species can exist as a dimer, $[\text{N}(\text{CH}_3)_2\text{-BH}_2]_2$, or a trimer, $[\text{N}(\text{CH}_3)_2\text{-BH}_2]_3$, which feature four- and six-membered rings, respectively.^[6] X-ray powder diffraction studies have shown that the dimeric form can undergo a phase transition from a triclinic to a monoclinic structure at elevated temperatures.^{[6][7]}

Spectroscopic Characterization

The molecular structure of the **borane dimethylamine complex** has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{11}B NMR are powerful tools for characterizing amine-borane complexes.

- ^1H NMR: The ^1H NMR spectrum of **borane dimethylamine complex** typically shows signals corresponding to the protons of the methyl groups and the N-H proton.^[8]
- ^{11}B NMR: The ^{11}B NMR spectrum is particularly informative for confirming the formation of the complex. The chemical shift in the ^{11}B NMR spectrum is indicative of the coordination environment of the boron atom. For amine-borane adducts, a characteristic peak is observed, confirming the formation of the N-B bond.^{[5][9]}

Infrared (IR) Spectroscopy

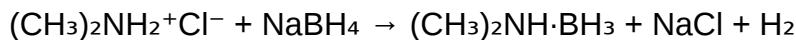
Infrared spectroscopy provides valuable information about the vibrational modes of the molecule, which are directly related to its structure and bonding. Key vibrational frequencies for

the **borane dimethylamine complex** include:

- B-H stretching: The B-H stretching vibrations are typically observed in the region of 2200-2500 cm⁻¹.
- N-H stretching: The N-H stretching vibration is also a characteristic feature.
- B-N stretching: The B-N stretching frequency is a direct probe of the strength of the dative bond.[\[10\]](#)

The NIST Chemistry WebBook provides reference IR spectra for the **borane dimethylamine complex**.[\[11\]](#)

Table 1: Key Spectroscopic Data for **Borane Dimethylamine Complex**


Spectroscopic Technique	Key Features	Reference
¹ H NMR	Signals for -CH ₃ and -NH protons	[8]
¹¹ B NMR	Characteristic peak for tetra-coordinated boron	[5] [9]
IR Spectroscopy	B-H, N-H, and B-N stretching vibrations	[11]

Synthesis and Handling

Synthesis

The **borane dimethylamine complex** is typically prepared by reacting a dimethylammonium salt with an alkali metal borohydride, such as sodium borohydride.[\[12\]](#) The reaction is often carried out in a suitable solvent. The choice of solvent is critical to the success of the reaction, as it must dissolve the reactants while minimizing side reactions like the hydrolysis of the borane intermediate.[\[12\]](#)

A general synthetic scheme is as follows:

Handling and Storage

Borane dimethylamine complex is a white, crystalline solid at room temperature.[13] It is classified as a flammable solid and is toxic if swallowed or in contact with skin.[14] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[14] The complex is typically stored under refrigeration (2-8°C) to ensure its stability.[14]

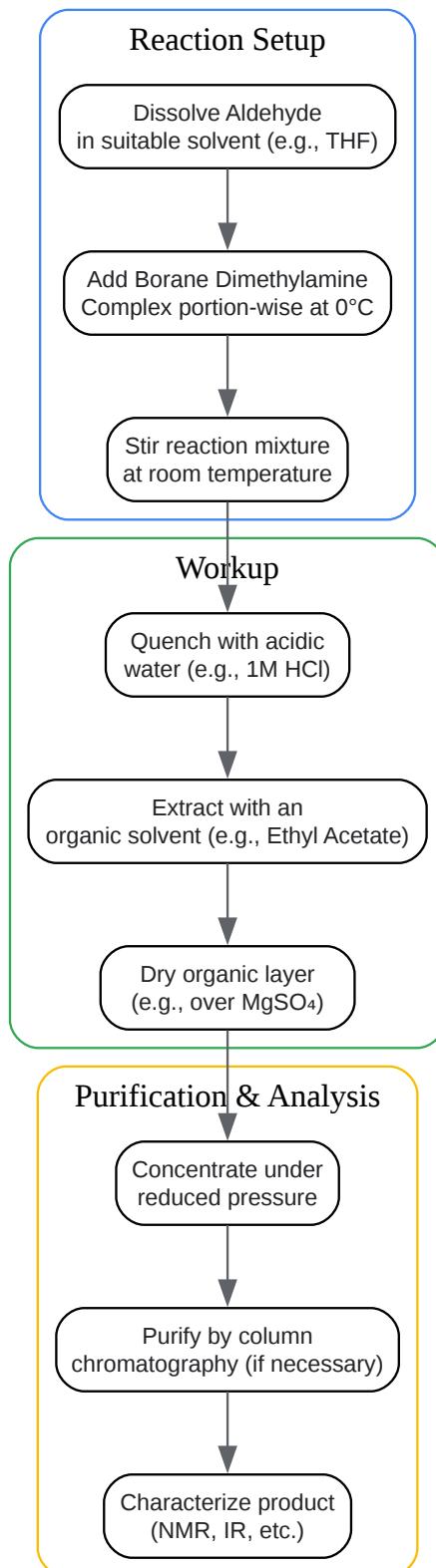
Reactivity and Applications

The utility of **borane dimethylamine complex** stems from its ability to act as a reducing agent. The hydridic nature of the hydrogen atoms attached to the boron atom is the basis for its reducing properties.

Reducing Agent in Organic Synthesis

DMAB is widely used for the reduction of various functional groups in organic chemistry.[15] Some of its key applications include:

- Reduction of Carbonyl Compounds: It efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[2][3]
- Reduction of Imines and Schiff Bases: DMAB is effective in the reductive amination of carbonyl compounds.[2]
- Other Reductions: It can also be used for the reduction of quinones to hydroquinones.[3]


The reactivity of amine-borane complexes is influenced by the nature of the amine.[5] Less basic and sterically hindered amines tend to form more reactive adducts.

Electroless Plating

Borane dimethylamine complex is employed as a reducing agent in the electroless deposition of metals such as nickel, cobalt, and copper.[3] This process is crucial in the electronics industry for applications like the manufacturing of printed circuit boards.[3][5]

Experimental Workflow: Reduction of an Aldehyde

The following diagram illustrates a typical workflow for the reduction of an aldehyde to a primary alcohol using **borane dimethylamine complex**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis | MDPI [mdpi.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Borane-dimethylamine | JSC Aviabor [jsc-aviabor.com]
- 4. strem.com [strem.com]
- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Polymorphism of dimethylaminoborane N(CH₃)₂-BH₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylaminoborane(74-94-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Dimethylamine borane [webbook.nist.gov]
- 12. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]
- 13. Dimethylamine-borane | C₂H₇BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 硼烷二甲胺络合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
- To cite this document: BenchChem. [Borane Dimethylamine Complex: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366329#borane-dimethylamine-complex-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com